![molecular formula C12H11BrN2O2 B7527367 5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMF and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BMF is not fully understood. However, studies have suggested that BMF induces apoptosis in cancer cells by activating the mitochondrial pathway. BMF has also been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
BMF has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated that BMF induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BMF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BMF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. BMF has also been shown to exhibit significant anticancer and neuroprotective activity, making it a promising compound for further research. However, the limitations of BMF include its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of BMF. One of the primary directions is to further investigate the mechanism of action of BMF, particularly its role in the regulation of gene expression. Another direction is to study the potential applications of BMF in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further optimization of the synthesis method of BMF may lead to improved yields and purity of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, BMF is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of BMF involves the reaction of furan-2-carboxylic acid with 6-methyl-3-pyridinemethanol in the presence of 1,1'-carbonyldiimidazole and triethylamine. BMF has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. BMF has several advantages for lab experiments, including its synthetic nature and significant biological activity. However, further research is needed to fully understand the mechanism of action of BMF and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of BMF involves the reaction of furan-2-carboxylic acid with 6-methyl-3-pyridinemethanol in the presence of 1,1'-carbonyldiimidazole and triethylamine. The reaction results in the formation of BMF as a white solid with a yield of approximately 70%. The synthesis method of BMF has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BMF has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BMF is in the field of medicinal chemistry. BMF has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMF has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-2-3-9(6-14-8)7-15-12(16)10-4-5-11(13)17-10/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAXVKBCRLHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

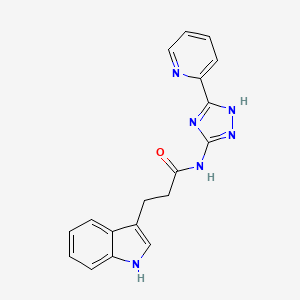
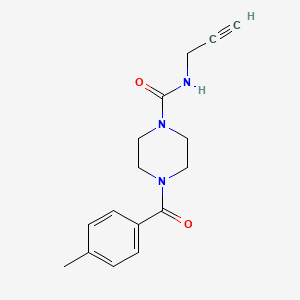
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
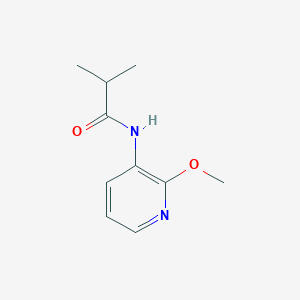
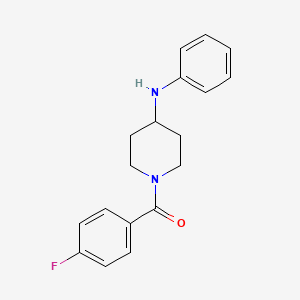

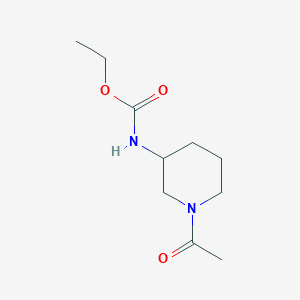
![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)